molecular formula C14H10BrIO2 B12607158 Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl- CAS No. 918305-17-6

Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-

Katalognummer: B12607158
CAS-Nummer: 918305-17-6
Molekulargewicht: 417.04 g/mol
InChI-Schlüssel: PHJIRBCRLVLOMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, is a synthetic organic compound characterized by the presence of bromine and iodine atoms attached to a phenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, typically involves multi-step organic reactions. One possible route could include the halogenation of a phenoxy derivative followed by coupling reactions to introduce the ethanone and phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scalable processes that ensure consistent quality and cost-effectiveness. This could include continuous flow reactions, use of automated reactors, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents might include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while coupling reactions could produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 2-(2-chloro-6-iodophenoxy)-1-phenyl-
  • Ethanone, 2-(2-bromo-6-fluorophenoxy)-1-phenyl-
  • Ethanone, 2-(2-bromo-6-chlorophenoxy)-1-phenyl-

Uniqueness

Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, is unique due to the specific combination of bromine and iodine atoms, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

918305-17-6

Molekularformel

C14H10BrIO2

Molekulargewicht

417.04 g/mol

IUPAC-Name

2-(2-bromo-6-iodophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H10BrIO2/c15-11-7-4-8-12(16)14(11)18-9-13(17)10-5-2-1-3-6-10/h1-8H,9H2

InChI-Schlüssel

PHJIRBCRLVLOMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC2=C(C=CC=C2I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.